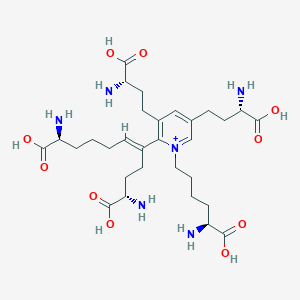

Pentasine

Description

Structure

2D Structure

Properties

CAS No. |

108133-63-7 |

|---|---|

Molecular Formula |

C30H49N6O10+ |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(E,2S,10S)-2,10-diamino-5-[1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-2-yl]undec-5-enedioic acid |

InChI |

InChI=1S/C30H48N6O10/c31-20(26(37)38)6-2-1-5-18(9-12-23(34)29(43)44)25-19(10-13-24(35)30(45)46)15-17(8-11-22(33)28(41)42)16-36(25)14-4-3-7-21(32)27(39)40/h5,15-16,20-24H,1-4,6-14,31-35H2,(H4-,37,38,39,40,41,42,43,44,45,46)/p+1/b18-5+/t20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

PQAACQBDHKVCSF-ZJGVIXKBSA-O |

SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)C(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)/C(=C/CCC[C@@H](C(=O)O)N)/CC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)C(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |

Synonyms |

pentasine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentacene and Its Analogues

Precursor-Based Synthesis Strategies

The "precursor approach" is a powerful strategy for the synthesis and processing of insoluble and unstable π-conjugated systems like pentacene (B32325). researchgate.net This method involves the synthesis of a stable and soluble pentacene precursor, which can be processed (e.g., spin-coated) and then converted to the final pentacene molecule in situ through a chemical reaction, often triggered by heat or light. researchgate.netresearchgate.net

Photochemically-induced elimination reactions from soluble precursors offer a clean and spatially controllable method to generate pentacene films. A notable example is the use of α-diketone precursors. kyushu-u.ac.jpnih.gov A key precursor, 6,13-dihydro-6,13-ethanopentacene-15,16-dione, can be synthesized and is significantly more soluble and stable than pentacene itself. kyushu-u.ac.jpnih.gov

This precursor undergoes a photolytic bisdecarbonylation (the Strating-Zwanenburg reaction) when irradiated with light of a specific wavelength (e.g., 460 nm), corresponding to the n-π* absorption of the α-diketone moiety. researchgate.netnih.govresearchgate.net The reaction proceeds via the extrusion of two carbon monoxide (CO) molecules to yield pentacene. researchgate.netescholarship.org The process is efficient, with one study reporting a 74% yield of pentacene when the precursor was photolyzed in a toluene (B28343) solution under an argon atmosphere. nih.gov The photoreaction is believed to occur from the singlet excited state. nih.gov This method is advantageous as it can be performed at low temperatures and allows for the photopatterning of pentacene films, where light is used to define the areas where the conversion to the active semiconductor occurs. nih.govresearchgate.net

In the presence of oxygen, the photochemical reaction can yield the 6,13-endoperoxide of pentacene instead of pentacene itself. nih.gov This occurs because the excited triplet state of the newly formed pentacene can sensitize the formation of singlet oxygen, which then reacts with ground-state pentacene. nih.gov

Thermal conversion is another widely used method to generate pentacene from a soluble precursor. This approach typically involves a retro-Diels-Alder reaction, where a precursor adduct expels a small, volatile molecule upon heating. researchgate.netresearchgate.net While many precursors release molecules like tetrachlorobenzene, others have been designed to extrude carbon monoxide. kyushu-u.ac.jpresearchgate.net

For instance, a precursor designed to liberate carbon monoxide upon heating to 150 °C has been synthesized. researchgate.net This thermal decarbonylation produces pentacene in nearly quantitative yield. researchgate.net Similarly, other precursors possessing ketal bridges have been developed that generate pure pentacene through the thermal expulsion of carbon dioxide. researchgate.net The temperature required for conversion is a critical parameter; lower conversion temperatures are desirable, especially for applications involving flexible plastic substrates that cannot withstand high heat. researchgate.net The efficiency and cleanliness of the expulsion process are paramount, as residual precursor or byproducts can contaminate the final pentacene film and degrade its electronic performance. researchgate.net

The precursor approach has proven invaluable for preparing otherwise intractable π-conjugated polycyclic compounds. researchgate.net Pentacene's poor solubility in common organic solvents at room temperature is a major obstacle for solution-based processing techniques. researchgate.net By converting pentacene into a soluble adduct, it can be easily purified and deposited onto a substrate from solution. sigmaaldrich.comnih.gov

A prominent example is the Diels-Alder adduct of pentacene with N-sulfinylacetamide, which is soluble and can be spin-coated to form thin films. nih.gov Subsequent heating at moderate temperatures (e.g., 120-200 °C) triggers a retro-Diels-Alder reaction, converting the adduct back into a uniform, high-purity pentacene film. researchgate.netsigmaaldrich.com This strategy allows for excellent control over film morphology and has led to the fabrication of high-performance OFETs. researchgate.netnih.gov The success of this method depends on the quantitative conversion and the clean removal of the volatile byproduct. researchgate.net

Functionalization and Derivatization Approaches

Functionalizing the pentacene core is a key strategy to tune its material properties. By attaching different chemical groups, researchers can modify its solubility, stability, solid-state packing, and electronic characteristics (i.e., HOMO/LUMO energy levels). uky.eduuky.edu

Attaching alkyl or aryl groups to the pentacene backbone can significantly alter its properties. One of the most successful examples is 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene). acs.org The bulky triisopropylsilyl (TIPS) groups increase solubility and provide steric hindrance that improves stability against oxidation. uky.edu Crucially, they also influence the solid-state packing, promoting a two-dimensional π-stacking arrangement that is favorable for charge transport, in contrast to the herringbone packing of unsubstituted pentacene. uky.eduacs.org

Aryl substitution also has a profound effect on solid-state arrangement. beilstein-journals.org While direct aryl substitution at the 13-position of a silylethynylated pentacene may not significantly alter the intrinsic electronic properties of the pentacene core itself, it heavily influences the crystal packing. beilstein-journals.org The oxidation potentials of various aryl-substituted pentacenes fall within a narrow range, suggesting little influence on the HOMO level from the pendant substituent. beilstein-journals.org However, the varied steric and electronic nature of the aryl groups can be used to fine-tune the intermolecular interactions and, consequently, the material's performance in devices. beilstein-journals.orgnih.gov

| Derivative | Substituent at 13-position | First Oxidation Potential (Eox1 vs Fc/Fc+) [V] |

|---|---|---|

| TIPSPc (reference) | Triisopropylsilylethynyl | 0.39 |

| 3a | Phenyl | 0.36 |

| 3d | 4-(trifluoromethyl)phenyl | 0.37 |

| 3g | 4-methoxyphenyl | 0.34 |

| 3j | 1-naphthyl | 0.36 |

Introducing electron-withdrawing or electron-donating groups directly onto the pentacene skeleton is a powerful method for tuning its frontier molecular orbital energy levels. uky.eduresearchgate.net

Halogenation , particularly fluorination and bromination, is a common strategy. uky.edu Fluorine substitution can lower the LUMO energy level, which is beneficial for creating n-type (electron-transporting) semiconductors; perfluoropentacene (B8735957) is a known n-type material. uky.edu Halogen atoms can also serve as synthetic "handles" for further functionalization through cross-coupling reactions. uky.edu For example, brominated pentacenes can be converted to pentacene nitriles by reaction with copper cyanide. uky.edu The strongly electron-withdrawing nitrile groups further lower the LUMO level, enhancing the electron-accepting properties of the molecule. uky.edu

Electron-donating groups , such as methoxy (B1213986) (-OCH₃) or amino groups, have the opposite effect: they raise the HOMO energy level. researchgate.net This makes the molecule easier to oxidize and can improve charge injection from the electrodes in p-type devices. uky.edu Studies on pentacenedione derivatives functionalized with electron-donating triphenylamine (B166846) (TPA) groups have shown that these substituents create donor-acceptor systems with tunable electronic properties. nih.gov The interaction between the electron-donating TPA and the electron-withdrawing quinone core leads to a narrowed energy gap and altered absorption spectra. nih.gov

The strategic placement of these functional groups allows for precise control over the electronic landscape of the pentacene molecule, enabling the design of materials tailored for specific electronic applications. uky.eduresearchgate.net

| Functional Group Type | Example Groups | Effect on Frontier Orbitals | Resulting Property Change | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -F, -Br, -CN | Lowers HOMO and LUMO levels | Increases ionization potential; can induce n-type behavior | uky.edu |

| Electron-Donating | -OCH₃, Alkyl groups, Triphenylamine (TPA) | Raises HOMO and LUMO levels | Decreases ionization potential; enhances p-type properties | uky.eduresearchgate.netnih.gov |

| Bulky/Solubilizing | Triisopropylsilyl (TIPS) | Minor direct electronic effect, major packing effect | Increases solubility and stability; promotes favorable π-stacking | uky.eduacs.org |

Silylacetylene Functionalization

The functionalization of the pentacene core with silylacetylene groups, particularly triisopropylsilylethynyl (TIPS), is a pivotal strategy for enhancing the molecule's utility in electronic applications. ossila.com Unmodified pentacene suffers from poor solubility and a tendency to degrade via oxidation, which complicates its processing and limits device lifetime. ossila.comwikipedia.org The introduction of bulky TIPS groups at the 6- and 13-positions of the pentacene backbone addresses these challenges by increasing solubility in common organic solvents and providing steric protection that hinders the oxidation of the acene core. ossila.comnih.gov

This enhanced solubility is crucial for solution-based processing techniques, such as drop-casting and spin-coating, which are more cost-effective for large-area electronics compared to vacuum deposition methods required for unsubstituted pentacene. ossila.com Furthermore, the TIPS side groups influence the solid-state packing of the pentacene molecules. They disrupt the edge-to-face herringbone packing characteristic of pristine pentacene, a change that can be beneficial for charge transport properties in organic thin-film transistors (OTFTs). ossila.com The stability of these functionalized derivatives is also notably improved; understanding their persistence in solution is critical for developing effective synthesis and purification procedures, which are paramount for creating functional devices with long operational lifetimes. nih.gov

Dendrimer and Oligomer Synthesis

The synthesis of pentacene-based dendrimers and oligomers represents a sophisticated approach to creating well-defined, soluble, and stable high-performance organic materials. acs.orgnih.gov These branched macromolecules are designed to encapsulate the desirable electronic properties of the pentacene chromophore within a three-dimensional architecture that enhances processability. acs.orgfigshare.com

A common synthetic route involves the esterification of a central core molecule, such as 1,3,5-benzenetricarboxylic acid, with a functionalized pentacene building block. acs.orgnih.gov For instance, first-generation dendrimers have been successfully synthesized by reacting an unsymmetrical pentacene alcohol with 1,3,5-benzenetricarboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov This method has yielded dendrimers with molecular weights reaching approximately 2800 g/mol . acs.orgfigshare.com

The synthesis can be extended to higher generations using a divergent approach. acs.org This involves a carefully controlled, mild desilylation of the first-generation dendrimer to yield a dendron with a hydroxyl group, which can then be coupled to another core acid, leading to a second-generation dendrimer. acs.orgnih.gov This iterative process has been used to create large, well-defined pentacene dendrimers with molecular weights over 8200 g/mol . acs.orgnih.govfigshare.com These branched materials are noted for being stable on the benchtop and soluble in common organic solvents, allowing for the formation of thin films by solution casting. acs.org

Beyond dendrimers, linear non-conjugated oligomers and polymers have also been synthesized. nih.govnih.gov These materials are typically created by reacting a pentacene diol with various acid chlorides, forming ester linkages. nih.gov This methodology provides a route to defined-length dimeric and trimeric pentacenes as well as corresponding polymers, which are air-stable and exhibit good solubility. nih.gov

| Type | Description | Synthesis Method | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| First-Generation Dendrimer | Three pentacene arms attached to a 1,3,5-benzenetricarboxylic acid core. acs.orgnih.gov | Esterification of pentacene-alcohol with core acid using EDC. nih.gov | ~2800 (C183H204O9Si9) acs.org | Soluble in common organic solvents, benchtop stable. acs.org |

| Second-Generation Dendrimer | Branched structure with nine pentacene units. acs.orgnih.gov | Divergent synthesis via desilylation of G1 dendrimer to form dendron, followed by esterification. acs.orgnih.gov | ~8214 (C540H570O30Si24) acs.org | Improved efficiency in photogenerated conduction compared to linear polymers. figshare.com |

| Non-conjugated Polymers | Linear polymers connected via ester linkages from a pentacene diol. nih.gov | Reaction of pentacene diol with acid chlorides (e.g., glutaric, adipic). nih.gov | >15,000 (MALDI MS) nih.gov | Soluble in CH2Cl2, THF; thermally stable up to ~370 °C. nih.gov |

Emerging Synthetic Pathways

Suzuki and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds, and they have been applied to the synthesis of complex pentacene derivatives. wikipedia.orgyoutube.com

The Sonogashira coupling is particularly vital for synthesizing the aforementioned silylacetylene-functionalized pentacenes. ossila.comwikipedia.org This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst along with a copper(I) co-catalyst. wikipedia.orgyoutube.com In the context of pentacene, a di-halogenated pentacene precursor can be coupled with a silylacetylene, such as triisopropylsilylacetylene, to install the solubilizing and stabilizing side groups. ossila.comnih.gov The reaction is valued for its reliability and tolerance of various functional groups, proceeding under mild conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ) and subsequent reductive elimination to yield the final product. youtube.com

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a versatile method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. While its application in building the pentacene core itself is less common, it represents a key strategy for further functionalization, such as attaching aryl or alkyl groups to the pentacene periphery. Recent advances have focused on challenging couplings, such as those involving C(sp³) centers, which opens pathways to synthesizing highly complex, three-dimensional molecules based on a pentacene scaffold. youtube.com This capability is crucial for developing new materials where precise control over the molecular architecture is required. youtube.com

Cheletropic Thermal Decarbonylation

Cheletropic reactions offer a pathway to generate pentacene through the thermal extrusion of a small, stable molecule like carbon monoxide (CO) from a specifically designed precursor. wikipedia.orgscispace.com This method falls under the class of pericyclic reactions and has been investigated theoretically as a clean method for producing pentacene, potentially avoiding side products that can occur in other thermal methods like the retro-Diels-Alder reaction. scispace.com

Theoretical studies have systematically analyzed the thermal decarbonylation of a series of polycyclic ketone precursors to yield corresponding polyacenes, from benzene (B151609) to pentacene. acs.org For the precursor to pentacene, the calculations predict a synchronous reaction pathway. scispace.com The study determined that the activation energy for the expulsion of CO to form pentacene is approximately 27.83 kcal/mol. acs.org This suggests that the reaction could proceed efficiently at elevated temperatures, around 400 K, making it a potentially viable method for generating pentacene for applications like organic field-effect transistors (FETs). scispace.comacs.org The exothermicity of the reaction was found to decrease as the size of the resulting acene increases, a trend rationalized by the decreasing gain in resonance stabilization energy for larger polyacenes. acs.org

Quinone Reduction Strategies

A common and practical laboratory-scale synthesis of pentacene involves the reduction of its stable precursor, pentacene-6,13-dione. nih.govresearchgate.net The dione (B5365651) itself can be synthesized through methods like the aldol (B89426) condensation of o-phthalaldehyde (B127526) and 1,4-cyclohexanedione. nih.gov Several reduction strategies have been developed, varying in reagents, reaction time, and yield.

Alternative reducing agents have also been employed. The use of an aluminum-mercury amalgam (Al/HgCl₂) in cyclohexanol (B46403) can produce pentacene in 54% yield, though the reaction can take multiple days to complete. nih.gov Another method involves the reduction of the intermediate 6,13-dihydro-6,13-dihydroxypentacene with potassium iodide and sodium hyposulfite in boiling acetic acid, which produces pentacene in a 67% yield. nih.gov

| Reducing Agent/Method | Solvent/Conditions | Reported Yield | Reference |

|---|---|---|---|

| LiAlH₄ (two-step reduction/dehydration, repeated twice) | THF, 6 M HCl, boiling | 54% | nih.gov |

| LiAlH₄ (optimized one-pot) | Not specified | High Yield | researchgate.net |

| Al/HgCl₂ | Cyclohexanol/Carbon tetrachloride | 54% | nih.gov |

| KI / Sodium Hyposulfite | Acetic acid, boiling | 67% | nih.gov |

| Aluminum in cyclohexanol | Cyclohexanol | 5–51% | nih.gov |

Dehydro Side Coupling

Dehydro side coupling is an emerging synthetic route that allows for the dimerization of pentacene derivatives, forming a direct bond between the central rings of two pentacene units. acs.orgnih.gov This reaction results in the formation of 6,6′-dipentacenyl derivatives, creating larger, conjugated systems. acs.orgresearchgate.net

The reaction typically proceeds by heating substituted pentacene derivatives in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a catalytic amount of an acid, such as camphorsulfonic acid (CSA). acs.orgnih.gov The combination of the oxidant (DDQ) and the acid is necessary for the reaction to occur, leading to high yields of the coupled product. acs.orgnih.gov The structure of these 6,6′-dipentacenyl products has been confirmed through NMR spectroscopy and X-ray analysis. acs.org

Interestingly, these side-coupled dimers can also be synthesized in high yields directly from tetrahydropentacene precursors. acs.org When tetrahydropentacenes are treated with an excess of DDQ (2.5 equivalents) in a high-boiling solvent like mesitylene (B46885) at 120 °C, the 6,6′-dipentacenyls are obtained as the sole products. acs.org This indicates that the hydroquinone (B1673460) byproduct (DDQ-H₂), formed in situ from DDQ during the initial aromatization, can act as the necessary acidic component to promote the subsequent dehydro side-coupling reaction. acs.org

Computational and Theoretical Investigations of Pentacene

Electronic Structure and Frontier Orbital Analysis

The electronic behavior of pentacene (B32325) is largely dictated by its π-conjugated system. Theoretical models and computational chemistry provide indispensable tools for probing its intricate electronic structure, characterizing its frontier molecular orbitals, and understanding the dynamics of its excited states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems like pentacene. DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing molecular geometries and predicting electronic and optical properties. nih.gov Studies have shown that DFT can accurately describe the intermolecular and intramolecular dispersions of pentacene. The calculated band structure perpendicular to the molecules shows a small dispersion that is in good agreement with experimental data from angle-resolved photoemission spectroscopy (ARUPS). aps.orgresearchgate.net

DFT has been applied to study pentacene derivatives, revealing that the addition of electron-donating (amine) and electron-withdrawing (nitro) groups can significantly alter the electronic properties. nih.gov These modifications reduce the energy gap and increase the chemical activity of the molecules. nih.gov Furthermore, DFT calculations with van der Waals corrections have been used to examine pentacene on noble metal surfaces like Cu(111), Ag(111), and Au(111), clarifying the origins of interface dipoles and vacuum level shifts, which are critical for device performance. aip.org

The introduction of electron-withdrawing substituents has been shown to stabilize the molecular orbitals of pentacene derivatives, particularly lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and stability. researchgate.netresearchgate.net

GW Approximation and Bethe-Salpeter Equation (GW-BSE) Calculations

While DFT is a ground-state theory, accurately predicting excited-state properties often requires more advanced methods. The GW approximation and the Bethe-Salpeter Equation (GW-BSE) represent a state-of-the-art, first-principles Green's function approach for studying electronic and optical properties. aps.orgresearchgate.net The GW approximation is used to calculate quasiparticle energies, providing corrections to DFT eigenvalues, while the BSE is solved to compute electron-hole excitations and predict optical spectra. aps.orgresearchgate.net

This combined GW-BSE approach has been successfully applied to crystalline pentacene to investigate the role of polymorphism on the electronic energy gap and optical spectrum. aps.org These calculations have predicted the existence of excitons with significant binding energies and have shown that charge-transfer excitons dominate the optical spectrum of solid pentacene. aps.orgresearchgate.net The performance of GW-BSE calculations is dependent on the GW starting point, with quasiparticle self-consistent GW (qsGW) providing accurate results for both valence and Rydberg or charge-transfer excited states. ups-tlse.fr Fragment-based GW-BSE methods have been developed to handle large systems like pentacene/C60 interfaces, containing thousands of atoms, to study energy levels and charge-transfer states. mdpi.com

Molecular Orbital Characterization and Energy Level Alignment

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to pentacene's function in electronic devices. These π-orbitals are primarily composed of carbon 2pz orbitals. researchgate.netbris.ac.uk The spatial distribution of these orbitals has been directly observed using scanning tunneling microscopy (STM), which imaged the electron probability distribution of the HOMO, HOMO-1, HOMO-2, and LUMO of a pentacene molecule adsorbed on a gold surface. aps.org

Photoemission spectroscopy studies have revealed the energy dispersions of the HOMO-derived bands in pentacene thin films. u-tokyo.ac.jpaps.org These studies indicate that the overlap of π-orbitals between adjacent molecules is larger than previously expected from some theoretical calculations and that the higher binding energy HOMO-derived band is a major contributor to band-like charge transport in the crystal. u-tokyo.ac.jpaps.org The energy level alignment at interfaces, for instance between pentacene and hydrogen-passivated silicon, has been investigated using hybrid DFT, which is crucial for determining the type of heterojunction formed. mpg.de

| Orbital | Experimental Energy (vs. Vacuum) aps.org | Description |

| LUMO | Not specified | First affinity level, involved in electron transport. |

| HOMO | -6.25 eV | Highest occupied level, involved in hole transport. |

| HOMO-1 | - | Lower energy occupied orbital. |

| HOMO-2 | - | Lower energy occupied orbital. |

This table is based on data for a pentacene molecule physisorbed on a Au(111) surface, where the Fermi level is aligned to an electronic resonance identified with the first ionization potential of a free pentacene molecule.

Charge Transfer Exciton (B1674681) Dynamics

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton. At the interface between pentacene (a donor) and an acceptor material like C60 (fullerene), these excitons can dissociate, leading to charge transfer. The dynamics of this process are fundamental to the operation of organic photovoltaic devices. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For pentacene, it provides insight into its transformation into larger graphene-like structures.

Peripentacene Formation and Graphene Precursors

The formation of peripentacene, a larger polycyclic aromatic hydrocarbon, from pentacene at high temperatures serves as a model system for the initial stages of graphene formation from smaller acenes. acs.orgnih.gov Computational studies using DFT have been employed to investigate the mechanism of this transformation, which occurs during the vacuum sublimation of pentacene in the presence of trace amounts of 6,13-dihydropentacene (DHP). acs.orgnih.gov

| Reaction Parameter | Calculated Value | Method |

| Overall Free Energy Barrier | 36.1 kcal/mol | DFT |

| Initiating Step | H-atom transfer from DHP to Pentacene | DFT |

| Process Nature | Autocatalytic | Computational and Kinetic Analysis |

This table summarizes the key computational findings for the formation of peripentacene from pentacene.

Mechanistic Studies of Borata-Pentacene Reactions with Small Molecules

Theoretical studies have explored the reactions of borata-pentacene derivatives with small molecules like carbon dioxide (CO₂). These investigations shed light on the potential for these modified pentacene structures to act as platforms for small molecule activation, a field traditionally dominated by transition metals. acs.org

One area of focus has been on N-heterocyclic carbene (NHC)-stabilized boranthrene, which can be viewed as a boron-containing analogue of pentacene. Computational studies show that this compound can react with unsaturated molecules such as O₂, CO₂, and ethylene through a formal [4+2] cycloaddition to its diborabutadiene core. This reactivity is facilitated by the compound's ability to undergo two-electron redox chemistry at mild potentials. These findings suggest that aromatic hydrocarbons can be chemically modified to exhibit reactivity similar to transition metal complexes, enabling the activation of small molecules. acs.org

Nonadiabatic Molecular Dynamics Simulations

Nonadiabatic molecular dynamics (NAMD) simulations are a crucial tool for investigating the complex photophysical processes in pentacene, particularly those involving transitions between different electronic states. These simulations have been applied to study phenomena such as singlet fission and charge transfer at interfaces. acs.org

In the context of crystalline pentacene, NAMD approaches combined with subsystem density functional theory have been developed to handle large systems with over 600 atoms. nih.govresearchgate.net These simulations reveal that increased structural disorder in larger supercell models leads to greater nonadiabatic couplings between electronic states, which in turn accelerates the relaxation dynamics of excited states. nih.govresearchgate.net Different quantum-classical trajectory surface hopping schemes have been tested, with most predicting fast energy relaxation on a timescale of 0.7 to 2.0 picoseconds. nih.govscite.ai

At interfaces, such as between pentacene and C₆₀, NAMD simulations have been used to model the competition between photoinduced electron transfer and singlet fission. acs.org These studies identify the key electronic states involved and compute the nonadiabatic coupling elements between them using methods like time-domain density functional theory. The simulations provide a detailed kinetic scheme consistent with experimental observations and demonstrate the importance of intermediate dark states within the pentacene subsystem for efficient singlet fission. acs.org

Advanced Theoretical Models for Excited State Phenomena

Singlet Fission Dynamics and Triplet Pair Generation

Singlet fission (SF) is a process where a singlet exciton converts into two triplet excitons, potentially doubling the efficiency of organic solar cells. acs.org In pentacene, this process is remarkably fast, occurring on a sub-picosecond timescale. acs.org Theoretical models have been developed to explain the mechanism and dynamics of this phenomenon.

Ab initio studies on acene molecular crystals show that intermolecular interactions cause an initially delocalized bright state to localize onto a pair of monomers. acs.orgsemanticscholar.org From this localized state, nonadiabatic coupling, mediated by intermolecular motion, facilitates a direct quantum mechanical transition to a dark multi-exciton state. This direct pathway for singlet fission occurs in well under 1 picosecond in pentacene and does not require a charge-transfer intermediate. acs.orgsemanticscholar.org

Vibronic exciton theory further elaborates on the role of molecular vibrations. Strong coupling to high-frequency Holstein modes creates resonances between the initial singlet state and the final triplet pair states, which is critical for rapid fission. aip.org The large number of possible triplet pair combinations in a crystal lattice is also essential for the process to occur efficiently under these resonant conditions. aip.org The triplet excitons generated via singlet fission have been found to have a diffusion length of 40 nm in polycrystalline pentacene. aip.org Furthermore, the singlet fission quantum efficiency in pentacene has been determined to have a lower bound of 180 ± 15%. aip.org

| Property | Value | Source |

| Singlet Fission Timescale | < 1 ps | acs.orgsemanticscholar.org |

| Triplet Diffusion Length (polycrystalline) | 40 nm | aip.org |

| Lower Bound for SF Quantum Efficiency | 180 ± 15% | aip.org |

Spin Exchange Interactions (e.g., Chromophore-Radical Dyads, Quasi-degenerate Perturbation Theory)

The spin properties of pentacene can be modulated by covalently linking it to a stable radical, forming a chromophore-radical (C-R) dyad. These systems are promising for applications in quantum sensing and magnetometry. rsc.orgrsc.org Upon photoexcitation, these dyads can exhibit radical-enhanced intersystem crossing (REISC), leading to the rapid formation of a spin-polarized triplet state. rsc.orgresearchgate.net

Computational methods, particularly quasi-degenerate perturbation theory (QDPT), are vital for understanding and predicting the electronic and spin properties of these complex systems. rsc.orgrsc.org Specifically, the N-electron valence state perturbation theory (NEVPT), particularly in its quasi-degenerate form (QD-NEVPT2), has been applied to predict vertical transition energies and spin-correlation parameters in pentacene-radical dyads. rsc.orgrsc.org

Studies on pentacene-radical dyads have shown that QD-NEVPT2 performs well in predicting the magnetic coupling parameter (JTR) between the excited-state triplet on the pentacene and the radical. rsc.orgrsc.org The calculated signs and magnitudes of this coupling can be rationalized by considering molecular symmetry, the distance between the coupling centers, and the π-structure. rsc.orgrsc.org These calculations help explain the mechanisms of kinetic and potential spin-exchange, aiding in the rational design of magnetic organic molecules. rsc.orgrsc.org The transfer of spin polarization from the excited triplet to the tethered radical depends on factors like the spin-spin coupling and the spatial extent of the radical's spin density. acs.org For instance, in a study comparing different radicals, only a pentacene-trityl system showed observable electron spin polarization transfer, which was attributed to the larger spatial extent of the trityl radical's spin density, leading to a stronger exchange coupling. acs.org

| Molecule System | Calculated JTR | Notes | Source |

| pTEMPO 1a | Degenerate D₁ and Q₀ states | Reflects weak triplet-radical coupling. | rsc.org |

| pBDPA 1b | Degenerate D₁ and Q₀ states | Reflects weak triplet-radical coupling. | rsc.org |

| pTrityl 1c | Degenerate D₁ and Q₀ states; greatest |JTR| | Calculated magnitude is weaker than expected from experiments. | rsc.org |

Diradical Character and Spin State Interconversion

The diradical character of a molecule describes the extent to which its ground state has two unpaired electrons. mdpi.com This property is fundamental to understanding the chemical reactivity, stability, and electronic properties of open-shell systems like pentacene. mdpi.com The diradical character can be tuned by forming fused dimers of pentacene derivatives connected by non-benzenoid rings. nih.gov

High-resolution scanning tunneling microscopy and density functional theory (DFT) have been used to study the coupling of pentacene derivatives on a Au(111) surface. nih.govresearchgate.net These studies found that the diradical character of the resulting dimer is highly dependent on the nature of the linking structure. Specifically, incorporating an antiaromatic cyclobutadiene ring as the coupling motif significantly enhances the diradical character of the pentacene dimer. nih.govacs.org This is because the antiaromaticity of the cyclobutadiene unit plays a decisive role in shifting the natural orbital occupancies towards a more pronounced diradical electronic structure. nih.gov In contrast, linking pentacene units via five-membered rings was found to reduce the diradical character compared to the monomer. nih.gov

| Pentacene Derivative | HONO/LUNO Occupancies | Diradical Character | Source |

| Monomer 2 | 1.86 / 0.14 | Comparable to standard pentacene | nih.gov |

| Dimer 3 (linked by 5-membered ring) | 1.91 / 0.09 | Reduced | nih.gov |

| Dimer 4 (linked by 5-membered ring) | 1.91 / 0.1 | Reduced | nih.gov |

| Dimer 5 (linked by 5-membered ring) | 1.9 / 0.1 | Reduced | nih.gov |

| Dimer 6 (linked by 4-membered ring) | Shifted toward stronger diradical character | Enhanced | nih.govacs.org |

Interfacial Interactions and Adsorption Phenomena

The interaction of pentacene with various surfaces is critical for its performance in electronic devices. Theoretical and computational studies have investigated the adsorption behavior and resulting electronic properties of pentacene on metals, insulators, and 2D materials.

On clean silicon surfaces like Si(001), pentacene molecules in the first monolayer can react chemically with the surface atoms. This chemisorption involves the C=C double bonds and the cleavage of C-H bonds, leading to a disruption of the conjugated π-electron system at the interface. ibm.com However, molecules in subsequent layers adsorb molecularly without this disruption. ibm.com

To study the intrinsic electronic properties of pentacene, thin dielectric layers are often used to decouple the molecules from a metal substrate. Comparative studies on different decoupling layers, such as potassium chloride (KCl) and hexagonal boron nitride (h-BN), reveal different adsorption characteristics. On KCl, the energy levels of pentacene's frontier orbitals scale with the work function of the underlying metal, indicating a degree of interaction. nih.gov On h-BN/Rh(111), the surface's topographic corrugation and lateral electric fields lead to different adsorption geometries and a stronger metal-molecule interaction, which reduces the HOMO-LUMO gap. nih.gov

First-principles calculations have also been used to study the adsorption of pentacene on 2D transition metal dichalcogenides (TMDs) like MoS₂, MoSe₂, WS₂, and WSe₂. arxiv.org These studies show that pentacene lies flat on all four TMDs and that the interaction is dominated by van der Waals forces. The binding is stronger with selenium-based TMDs compared to sulfur-based ones. This interaction affects charge transfer and the work function of the resulting heterostructure. arxiv.org

| Substrate | Interaction Type | Key Finding | Source |

| Si(001) | Chemisorption (1st layer), Physisorption (subsequent layers) | Disruption of π-system in the first layer. | ibm.com |

| KCl/metal | Physisorption with electronic interaction | Molecular orbital energies scale with substrate work function. | nih.gov |

| h-BN/Rh(111) | Physisorption with enhanced interaction | Surface corrugation leads to stronger interaction and reduced HOMO-LUMO gap. | nih.gov |

| Monolayer TMDs (MoS₂, MoSe₂, WS₂, WSe₂) | Van der Waals | Pentacene lies flat; interaction strength varies with TMD composition. | arxiv.org |

Pentacene Adsorption on Metal Surfaces (e.g., Al(100))

Computational studies, particularly those employing first-principles simulations, have provided significant insights into the structural and electronic properties of pentacene adsorbed on metal surfaces. A notable example is the adsorption of pentacene on the aluminum (001) surface. Theoretical investigations reveal a distinct V-shaped deformation of the pentacene molecule upon adsorption on the most stable site of Al(001). nih.govnih.gov This deformation is a consequence of the interaction between the molecule and the metal substrate.

The molecule-surface bond is characterized by a redistribution of charge, which can be mapped to visualize the nature of the interaction. nih.gov In the case of pentacene on Al(001), the most stable configuration is the bridge site, where the molecule bends with its long axis oriented along the aps.org direction of the aluminum surface. nih.gov This bending results in a V-shape with an angle of approximately 155°. nih.gov

The interaction between pentacene and aluminum is considered to be relatively weak. nih.gov Theoretical calculations using density functional theory (DFT) with different approximations for the exchange-correlation functional, such as the local density approximation (LDA) and the generalized gradient approximation (GGA), have been employed to determine the adsorption height. These calculations indicate an adsorption height of approximately 3.02 Å (LDA) and 3.81 Å (GGA) from the surface. nih.gov

The deformation of the pentacene molecule upon adsorption has a discernible impact on its electronic and spectroscopic properties. For instance, the alteration in the C-C bond lengths due to the V-shaped bending has been shown to decrease the azimuthal dichroism in Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra by a factor of two. nih.gov This highlights the critical role of the substrate in modifying the intrinsic properties of the adsorbed organic molecule.

Table 1: Structural Parameters of Pentacene Adsorbed on Al(001)

| Parameter | Value |

|---|---|

| Adsorption Site | Bridge |

| Molecular Orientation | Long axis along aps.org |

| Molecular Shape | V-shaped |

| V-Angle | 155° |

| Adsorption Height (LDA) | 3.02 Å |

| Adsorption Height (GGA) | 3.81 Å |

Molecular Interactions with Functionalized Substrates (e.g., Thiol-Treated Gold)

The interaction of pentacene with functionalized substrates, such as thiol-treated gold surfaces, has been a subject of extensive research due to its importance in organic electronics. The introduction of a self-assembled monolayer (SAM) of organothiols on a gold surface significantly modifies the substrate's properties and, consequently, the growth mechanism and molecular orientation of subsequently deposited pentacene films. researchgate.netarxiv.org

On bare gold surfaces, the growth of pentacene is often characterized by a pronounced dewetting phenomenon. researchgate.netarxiv.org Initially, a wetting layer forms where the pentacene molecules tend to adopt a planar orientation, lying parallel to the surface. researchgate.netarxiv.org Subsequent growth leads to the formation of three-dimensional crystalline islands. researchgate.net The molecular orientation within these islands can vary depending on the roughness and cleanliness of the gold substrate. researchgate.net

In contrast, when gold substrates are pre-coated with a thiol-based SAM, the formation of the initial wetting layer is effectively suppressed. researchgate.netarxiv.org This leads to a quasi-layer-by-layer growth mode with the pentacene molecules adopting an upstanding orientation. researchgate.netarxiv.org This upright orientation is crucial for efficient charge transport in devices like organic field-effect transistors. The chemical termination of the thiol SAM appears to have a less significant impact on the upright orientation of the pentacene molecules. researchgate.net

The modification of the gold surface with a thiol SAM reduces the interaction between the pentacene molecules and the metal substrate. This alteration in the interfacial energetics favors the growth of smoother films with a more ordered molecular arrangement. The suppression of the flat-lying initial layer is a key factor in achieving the desired vertical orientation of pentacene for electronic applications.

Table 2: Comparison of Pentacene Growth on Bare and Thiol-Treated Gold Substrates

| Feature | Bare Gold | Thiol-Treated Gold |

|---|---|---|

| Initial Layer | Wetting layer with planar molecular orientation | Wetting layer is suppressed |

| Growth Mode | 3D island growth (Volmer-Weber) | Quasi-layer-by-layer growth |

| Molecular Orientation | Tilted or parallel to the surface | Upstanding orientation |

| Film Morphology | Pronounced dewetting, rougher films | Smoother films |

Anisotropy of Optical Properties at Heterogeneous Interfaces (e.g., Pentacene:Black Phosphorus)

The interface between pentacene and two-dimensional materials, such as black phosphorus (BP), presents a fascinating platform for exploring anisotropic optical properties. Black phosphorus is an inherently anisotropic layered material, and its combination with an organic semiconductor like pentacene leads to unique interfacial phenomena. acs.org

Theoretical studies, particularly first-principles GW plus Bethe-Salpeter equation (GW-BSE) calculations, have been employed to investigate the quasiparticle and optical properties of interfaces formed by a pentacene monolayer adsorbed on a monolayer of black phosphorus. acs.org To examine the anisotropy, the pentacene monolayer is computationally placed along the two primary in-plane crystallographic directions of the BP substrate: the zigzag and armchair directions. acs.org

A key finding from these computational investigations is the formation of a distinct charge-transfer exciton when the pentacene monolayer is aligned along the armchair direction of the black phosphorus. acs.org This charge-transfer exciton is a consequence of the electronic coupling at the interface. The anisotropy of the constituent materials is modulated by the formation of this heterogeneous interface.

To quantitatively analyze the anisotropic optical properties, a computational scheme has been developed to decompose the interface excitons into their different contributions. acs.org This allows for a detailed understanding of how the anisotropy of each component is influenced by the interfacial interactions. These theoretical findings provide a benchmark for future experimental and computational work on the passivation of black phosphorus surfaces through molecular adsorption and the design of novel optoelectronic devices based on such hybrid interfaces.

Table 3: Anisotropic Optical Properties of Pentacene:Black Phosphorus Interfaces

| Feature | Observation |

|---|---|

| Interface Configuration | Pentacene monolayer on monolayer Black Phosphorus |

| Anisotropic Substrate | Black Phosphorus (BP) with distinct zigzag and armchair directions |

| Computational Method | First-principles GW plus Bethe-Salpeter equation (GW-BSE) |

| Key Finding | Formation of a distinct charge-transfer exciton |

| Condition for Charge-Transfer Exciton | Pentacene monolayer placed along the armchair direction of BP |

| Effect of Interface | Modulation of the anisotropy of each component |

Advanced Spectroscopic and Structural Elucidation of Pentacene Systems

Morphological and Thin Film Characterization

Atomic Force Microscopy (AFM): High-Resolution Imaging, Surface Morphology, Bond-Order Discrimination, Charge State Control

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of pentacene (B32325) thin films at the nanoscale, providing detailed information on topography and morphology. infn.itacs.org High-resolution AFM can visualize the terraced structure of pentacene films, revealing dendritic growth patterns and the dimensions of single crystallites. aip.orgnih.gov The morphology is highly dependent on deposition conditions and the substrate used. For instance, pentacene films on polymethylmethacrylate (PMMA) coated SiO2 dielectrics show a layer-by-island growth mode with large, terraced crystals, while on PMMA-coated photoresist surfaces, a three-dimensional island growth with smaller grains is observed. cambridge.org The surface roughness of pentacene films, a critical parameter for device performance, can be precisely quantified using AFM. mdpi.com

Beyond topographical imaging, advancements in AFM, particularly using a carbon monoxide (CO)-functionalized tip, have enabled unprecedented sub-molecular resolution. This technique allows for the direct visualization and discrimination of individual carbon-carbon bonds within a pentacene molecule. acs.orgnih.gov The mechanism relies on the principle that bonds with higher electron density, and thus higher bond order, exhibit stronger Pauli repulsion with the CO tip, making them appear brighter in AFM images. nih.gov Furthermore, the apparent length of the bonds in AFM images decreases as the bond order increases, a phenomenon attributed to the tilting of the CO molecule on the tip. nih.gov

AFM has also been instrumental in probing the charge state of individual pentacene molecules. By applying a bias voltage, electrons can be added to or removed from a molecule, and the resulting change in the force interaction with the AFM tip can be detected. The ability to control and identify different charge states—such as cationic (P+), neutral (P0), anionic (P-), and dianionic (P2-)—opens up avenues for investigating the relationship between charge and molecular structure and its implications for electronic properties. For example, studies have shown an apparent contraction of the pentacene molecule along its short axis and an elongation along its long axis as it becomes more negatively charged.

Table 1: AFM-Based Characterization of Pentacene Surface Morphology

| Substrate/Condition | Observed Morphology | Key Findings | Citations |

| PMMA-coated SiO2 | Layer-by-island growth, terraced crystals | Average grain size of approximately 1.7 µm. | cambridge.org |

| PMMA-coated photoresist | 3D island growth | Smaller grain sizes of 200-300 nm. | cambridge.org |

| Glass | Dendritic, crystalline grains | Formation of distinct grain structures. | |

| SU8, PMMA, PVP | Varied grain size and density | Substrate significantly influences film morphology. |

X-ray Diffraction (XRD) for Crystalline Structure and Thin Film Phases

X-ray diffraction (XRD) is an essential technique for determining the crystalline structure and identifying the different polymorphic phases of pentacene thin films. Pentacene is known to crystallize in several polymorphs, which are distinguished by their interlayer spacing (d-spacing). The most relevant phases for thin-film applications are the "thin-film phase" and the "bulk phase."

The thin-film phase is often observed in films deposited on insulating substrates like SiO2 and is characterized by a larger interlayer spacing of approximately 1.54 nm (d(001) = 15.4 Å). This phase is considered kinetically favorable at lower substrate temperatures and for thinner films. In contrast, the thermodynamically stable bulk phase has a smaller d-spacing of around 1.44 nm (d(001) = 14.4 Å). The presence and proportion of these phases are highly dependent on deposition parameters such as substrate temperature and film thickness. Some studies suggest that both phases can co-nucleate at the interface during film growth.

Grazing incidence X-ray diffraction (GIXD) and X-ray diffraction reciprocal space mapping (RSM) have been employed to determine the precise crystal structure of the thin-film phase. These studies have revealed that the thin-film phase possesses a triclinic crystal structure. The determined lattice parameters for the thin-film phase are approximately a = 0.593 nm, b = 0.756 nm, c = 1.565 nm, α = 98.6°, β = 93.3°, and γ = 89.8°. The unit cell of the thin-film phase contains two pentacene molecules arranged in a herringbone pattern. This upright orientation of the molecules in the thin-film phase leads to an enhanced intermolecular π-π overlap, which is believed to contribute to its favorable charge transport properties.

Table 2: Crystalline Phases of Pentacene Identified by XRD

| Phase | Characteristic d(001) spacing | Crystal System | Key Features | Citations |

| Thin-Film Phase | ~1.54 nm | Triclinic | Kinetically favored, larger interlayer spacing. | |

| Bulk Phase | ~1.44 nm | Triclinic | Thermodynamically stable, smaller interlayer spacing. | |

| Single-Crystal Phase | ~1.41 nm | Triclinic | Observed in single crystals and some thin films. |

Micro-Raman Spectroscopy and Polarization-Dependent Analysis for Molecular Orientation

Micro-Raman spectroscopy is a non-invasive optical technique that provides insights into the vibrational modes of molecules, making it highly sensitive to molecular structure and orientation. In the context of pentacene thin films, polarization-dependent Raman spectroscopy is particularly valuable for determining the orientation of the molecules within the film, a critical factor influencing charge carrier mobility.

The principle behind this technique lies in the interaction between the polarization of the incident laser light and the orientation of the pentacene molecules. The intensity of the Raman scattered light for specific vibrational modes of the pentacene molecule will vary depending on the alignment of the molecule with respect to the polarization of the excitation laser. By systematically rotating the polarization of the incident light and analyzing the corresponding changes in the Raman spectrum, it is possible to deduce the average orientation and the orientation distribution of the pentacene molecules in the probed area.

This analysis can be correlated with the electrical performance of pentacene-based devices, such as organic field-effect transistors (OFETs), to establish a direct link between molecular orientation and device characteristics. Such studies are crucial for understanding and optimizing the growth processes of pentacene films to achieve the desired molecular alignment for high-performance electronics. The ability to perform these measurements at a microscopic scale allows for the mapping of molecular orientation across a device, revealing any spatial inhomogeneities.

Scanning Electron Microscopy (SEM) for Film Morphology

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology and grain structure of pentacene thin films over larger areas than typically probed by AFM. SEM images can reveal the size, shape, and distribution of crystalline grains, as well as the presence of defects such as pinholes or cracks in the film.

Studies using SEM have shown that the morphology of pentacene films is significantly influenced by purification of the source material and deposition conditions. For example, films grown from purified pentacene tend to have a larger average grain size compared to those from unpurified material. This indicates that impurities can act as nucleation sites, leading to a finer-grained structure. The substrate temperature during deposition also plays a crucial role. Observations have shown that preheating the substrate can lead to pentacene films with fewer surface holes and improved vertical crystallization, which is beneficial for layer-to-layer contact in device structures.

Electronic and Vibrational Spectroscopy

Electron Spin Resonance (ESR) for Trapped Carrier Distributions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of pentacene, field-induced ESR (FESR) is particularly useful for investigating the nature and distribution of charge carriers (holes) that are trapped at the dielectric-semiconductor interface in an OFET. aip.org

By applying a gate voltage to an OFET, charge carriers are induced in the pentacene layer. At low temperatures, these carriers become localized or trapped, and since they possess spin (S=1/2), they can be detected by ESR. aip.org The analysis of the ESR signal provides a wealth of information. The g-value of the signal can confirm that the charge carriers are indeed located on the pentacene molecules.

Crucially, a detailed analysis of the ESR lineshape and linewidth allows for the determination of the spatial extent of the trapped carrier's wavefunction. aip.org The hyperfine interaction between the unpaired electron spin and the spins of the surrounding hydrogen nuclei broadens the ESR line. The degree of this broadening is related to how many molecules the carrier's wavefunction extends over. Studies on pentacene thin-film transistors have revealed that trapped carriers can be distributed among different types of states, with wavefunctions spanning from approximately 1.5 to as many as 20 molecules. aip.org This technique provides a unique microscopic probe into the distribution of trap states, which are critical in limiting the performance of organic electronic devices. aip.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pentacene and its derivatives. nih.gov While standard ¹H and ¹³C NMR provide foundational information about the chemical environment of nuclei, advanced techniques are often required for complex systems.

The proton NMR spectrum of pentacene itself is relatively simple due to its high symmetry. However, for substituted pentacenes or in complex mixtures, high-field and high-resolution techniques are crucial for resolving closely spaced signals and determining precise molecular structures. Techniques like Microcryoprobe NMR, which significantly enhance sensitivity, allow for the analysis of very small sample quantities, which is often a necessity in materials science research. Furthermore, specialized NMR experiments can be used to study molecular dynamics and intermolecular interactions in the solid state. Recently, hyperpolarization techniques, such as transferring spin polarization from optically polarized pentacene-doped naphthalene (B1677914) crystals, have been shown to dramatically enhance NMR signals for molecules in solution, overcoming the inherent low sensitivity of NMR. huji.ac.il

Table 2: Predicted ¹H NMR Chemical Environments in Pentacene

| Proton Position | Symmetry | Relative Integration | Predicted Multiplicity (High-Res) |

|---|---|---|---|

| H-1, H-4, H-8, H-11 | Equivalent | 4H | Doublet |

| H-2, H-3, H-9, H-10 | Equivalent | 4H | Doublet of doublets (triplet approx.) |

| H-5, H-7, H-12, H-14 | Equivalent | 4H | Singlet |

| H-6, H-13 | Equivalent | 2H | Singlet |

Note: This is a simplified prediction. Actual spectra can be more complex due to second-order effects and solvent influences.

Mass Spectrometry (MS) is a primary technique for determining the molecular weight and confirming the identity of synthesized compounds like pentacene. Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), provide deeper structural insights by analyzing the fragmentation patterns of a molecule. technologynetworks.comnih.gov

In an MS/MS experiment, a specific ion (the precursor ion) of the target molecule is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. technologynetworks.comnih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. By meticulously analyzing the mass differences between the precursor and product ions, one can deduce the molecule's substructures and connectivity, confirming its identity. researchgate.netresearchgate.net Hybrid MS instruments, which combine different types of mass analyzers (e.g., Quadrupole-Time of Flight, Q-TOF), offer both high resolution and the ability to perform complex MSⁿ experiments, enabling detailed elucidation of fragmentation pathways. nih.gov This is particularly valuable for identifying impurities, reaction byproducts, or metabolites of pentacene derivatives.

Correlation of Spectroscopic Data with Computational Predictions for Structure Validatione-asct.org

The validation of the molecular structure of Pentasine and its derivatives is significantly enhanced by correlating experimental spectroscopic data with theoretical predictions from computational chemistry. mdpi.comnih.gov Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become essential tools for investigating the geometric structures, electronic properties, and absorption spectra of this compound. researchgate.netresearchgate.net Computational methods allow for the optimization of molecular geometries and the calculation of spectroscopic parameters, which can then be compared against experimental findings for robust structural confirmation. researchgate.netnih.gov

DFT methods, such as those employing the B3LYP functional with a 6-31G(d) basis set, are utilized to optimize the ground-state geometry of this compound. researchgate.net From the optimized structure, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be performed. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in predicting the electronic and optical properties of the molecule. For this compound, the HOMO-LUMO gap has been calculated to be approximately 2.17 eV. researchgate.net

TD-DFT is subsequently employed to calculate the electronic absorption spectra by determining the energies of the lowest allowable singlet excited states. researchgate.netresearchgate.net This computational approach provides theoretical absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which represent the probability of a given electronic transition. researchgate.netyoutube.com These calculated transitions, such as π→π* transitions, can be directly compared with experimental UV-Vis spectra. researchgate.net Studies on related organic compounds show a good agreement between experimental absorption maxima and those predicted by TD-DFT, often with a difference of only 1-6%. nih.govmdpi.com This correlation allows for precise assignment of the observed spectral bands to specific electronic transitions within the molecule, thereby validating the electronic structure. researchgate.netmdpi.com

The table below illustrates a representative comparison between experimental and computationally predicted spectroscopic data for a molecule structurally related to this compound, highlighting the synergy between these methods.

| Parameter | Experimental Value | Calculated Value (TD-DFT) | Transition Assignment | Reference |

| Absorption Max (λmax) | 436 nm | 450 nm | HOMO→LUMO (π→π*) | nih.gov |

| HOMO-LUMO Gap | - | 2.17 eV | - | researchgate.net |

Advanced Thermal and Microscopic Methods

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)netzsch.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermoanalytical techniques used to characterize the thermal properties of this compound. wikipedia.orgmt.com DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and solid-state phase transitions. wikipedia.orgtainstruments.com TGA measures the change in a sample's mass over time as the temperature changes, providing critical information about its thermal stability and decomposition profile. netzsch.commt.com

A TGA curve plots the percentage of mass loss against temperature. libretexts.org For organic materials like this compound, this analysis reveals the onset temperature of decomposition and can indicate the presence of volatile components or the formation of residues. libretexts.org For instance, studies on perfluoro-pentacene have shown that under vacuum conditions, multilayer films begin to desorb completely at around 425 K (152 °C). acs.org The thermal stability can be significantly influenced by the substrate the material is on, with some surfaces like copper and silver acting as catalysts for decomposition at lower temperatures. acs.org

DSC thermograms show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to phase transitions. nih.govnih.gov For example, a sharp endothermic peak typically signifies melting. In studies of functionalized this compound derivatives, such as bis(triisopropylsilylethynyl) pentacene (TIPS pentacene), DSC has been instrumental in identifying a reversible solid-state phase transition. nih.gov This transition appears as a distinct thermal event in the DSC curve, separate from the melting point. nih.gov Combining DSC and TGA allows for a comprehensive thermal characterization; for example, a mass loss observed in TGA can be correlated with an endothermic event in DSC to confirm desolvation or decomposition. researchgate.net

The following table summarizes typical thermal events for this compound derivatives that can be characterized by DSC and TGA.

| Analysis Type | Observation | Interpretation | Compound Example | Reference |

| TGA | Mass loss starting at ~150 °C | Desorption of multilayer film | Perfluoro-pentacene | acs.org |

| DSC | Endothermic Peak | Solid-state phase transition | TIPS Pentacene | nih.gov |

| DSC | Sharp Endothermic Peak | Melting | General | wikipedia.org |

Dynamic Vapor Sorption (DVS)netzsch.com

Dynamic Vapor Sorption (DVS) is a gravimetric analytical technique used to measure the interaction of a solid material, such as this compound, with a vapor, typically water. surfacemeasurementsystems.commt.com The method involves exposing a sample to a controlled atmosphere of varying relative humidity (RH) at a constant temperature while a microbalance continuously records any change in mass. particletechlabs.com This analysis is crucial for understanding a material's hygroscopicity, stability, and propensity for hydrate (B1144303) formation. ardena.comproumid.com

The result of a DVS experiment is a moisture sorption-desorption isotherm, which is a plot of the change in mass versus the relative humidity. wikipedia.orgresearchgate.net The shape of this isotherm provides insight into the nature of the water-solid interaction. mdpi.com A sigmoid-shaped (Type II) isotherm is common for amorphous and hydrophilic materials, while a flat isotherm (Type V) would indicate a hydrophobic material with very low water uptake. wikipedia.orgmdpi.com Given the nonpolar, aromatic structure of this compound, it is expected to be highly hydrophobic and exhibit minimal water sorption.

DVS is particularly valuable in pharmaceutical and materials science for screening different solid forms (polymorphs) and identifying critical humidity levels that could trigger a phase transition from an anhydrous form to a hydrate. ardena.com Such a transformation can significantly alter the physical and chemical properties of the material. The kinetics of sorption and desorption—how quickly the material takes up and releases vapor—can also be determined, providing information about the transport of vapor into the material's bulk or its adsorption onto the surface. nih.gov

Polarized Light Microscopy and Hot-Stage Microscopy for Solid-State Transitionsnetzsch.com

Hot-Stage Microscopy (HSM) is a powerful visual analysis technique that combines optical microscopy with a precisely controlled heating and cooling stage. cbd.intlinkam.co.uk It allows for the real-time observation of a material's morphological changes as a function of temperature. youtube.com When used with polarized light, HSM is especially effective for studying anisotropic crystalline materials like this compound, which exhibit birefringence. cbd.intmdpi.com

HSM is frequently used to support and clarify thermal events detected by DSC and TGA. nih.govresearchgate.net For example, an endotherm in a DSC scan could represent either melting or a solid-state polymorphic transition; HSM can visually distinguish between the two. cbd.int A solid-state transition would be observed as a change in the crystal's appearance (e.g., color, texture, or the formation of cracks), while the crystal morphology remains solid. nih.gov Melting, conversely, is observed as a transformation from a solid to a liquid state. linkam.co.uk

In the study of this compound and its derivatives, HSM has been used to observe crystallization, melting behavior, and solid-state phase transitions. nih.govlinkam.co.uk For TIPS pentacene, HSM provided direct visual evidence of a phase transition by showing the appearance of cracks within the crystals upon heating, which corresponded to the transition seen in DSC data. nih.gov Furthermore, optical microscopy has been employed to monitor the temperature-dependent desorption patterns of this compound thin films, revealing different behaviors on various substrates. e-asct.org These visual techniques are invaluable for understanding the dynamic thermal behavior and phase transformations in this compound systems. youtube.comnih.gov

Supramolecular Assembly and Self Organization of Pentacene

Principles of Pentacene (B32325) Self-Assembly

The foundation of pentacene's supramolecular chemistry lies in the subtle yet powerful forces that govern how individual molecules recognize and interact with each other and with surfaces. These principles dictate the packing and orientation of pentacene molecules, which in turn determine the electronic properties of the resulting assemblies.

Molecular recognition in pentacene self-assembly is driven by a suite of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively guide the molecules into thermodynamically stable arrangements. The primary non-covalent interactions at play include:

π-π Stacking Interactions: As a polycyclic aromatic hydrocarbon, pentacene possesses a large, delocalized π-electron system. These π-systems can interact attractively with one another, leading to the stacking of pentacene molecules. The geometry of this stacking, whether face-to-face or slip-stacked, significantly influences the electronic coupling between molecules. The offset orientation of pentacene cores in many packing arrangements is attributed to the maximization of attractive overlap between molecular orbitals and the reduction of repulsive interactions. wikipedia.orgwikipedia.org

Hydrogen Bonding: While pristine pentacene does not possess traditional hydrogen bond donors or acceptors, derivatives of pentacene can be functionalized with groups capable of forming hydrogen bonds. These directional interactions can be used to control the orientation and packing of the molecules with high specificity. For instance, the introduction of carbonyl and N-H groups in molecules like quinacridone, which is structurally analogous to pentacene, leads to strong intermolecular electronic coupling mediated by hydrogen bonding. In binary systems, such as pentacene and 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) on a silver surface, directional hydrogen bonds between the anhydride (B1165640) groups of PTCDA and the hydrogen atoms of pentacene constrain the formation of 2D supramolecular networks. researchgate.net

The interplay of these non-covalent forces is a delicate balance that dictates the final supramolecular structure. Theoretical models and computational chemistry are crucial tools for understanding the magnitude and directionality of these interactions, aiding in the predictive design of novel pentacene-based materials. mdpi.com

The interaction of pentacene molecules with a substrate surface is a critical factor in the formation of thin films and is broadly categorized into two types: physisorption and chemisorption.

Physisorption involves weak, long-range van der Waals forces between the pentacene molecule and the surface. kiku.dknih.gov This type of interaction does not involve the formation of chemical bonds, and the electronic structure of the pentacene molecule remains largely unperturbed. kiku.dk Key characteristics of physisorption include:

Low adsorption enthalpies, typically in the range of 20-40 kJ/mol. kiku.dknih.gov

The possibility of forming multiple layers (multilayers) of molecules on the surface. nih.gov

Reversibility, meaning the adsorbed molecules can be easily removed by heating. acs.org

Lack of specificity, as the van der Waals forces are universal. kiku.dk

Chemisorption , on the other hand, entails the formation of strong, short-range chemical bonds between the pentacene molecule and the substrate. nih.gov This interaction significantly alters the electronic structure of the molecule at the interface. nih.gov Key features of chemisorption include:

High adsorption enthalpies, comparable to those of chemical reactions (typically 80-400 kJ/mol). nih.gov

Formation of only a single layer (monolayer) of molecules on the surface. nih.gov

Irreversibility, as breaking the chemical bond requires significant energy. acs.org

High specificity, dependent on the chemical nature of both the molecule and the surface. acs.org

The nature of the substrate plays a pivotal role in determining whether physisorption or chemisorption occurs. For instance, pentacene molecules tend to have a strong interaction with metal surfaces, which can lead to chemisorption or strong physisorption that influences the molecular orientation. nih.gov Conversely, on inert substrates, the interactions are weaker, favoring physisorption and allowing intermolecular forces to dominate the self-assembly process. nih.gov The balance between molecule-molecule and molecule-substrate interactions is crucial in guiding the long-range ordering of pentacene structures on surfaces. nih.govnih.gov

| Interaction Type | Bond Strength | Reversibility | Adsorption Layers | Specificity |

| Physisorption | Weak (van der Waals) | Reversible | Multilayer | Low |

| Chemisorption | Strong (Chemical Bonds) | Irreversible | Monolayer | High |

Engineered Supramolecular Architectures

Beyond spontaneous self-assembly, significant research has been dedicated to the rational design and engineering of specific supramolecular architectures of pentacene. By controlling the molecular building blocks and assembly conditions, it is possible to create highly ordered structures with tailored properties.

Constructing two-dimensional (2D) assemblies of pentacene is of great interest for applications in thin-film devices. However, achieving well-ordered 2D structures through simple spontaneous assembly can be challenging. nih.govillinois.edunih.gov A powerful strategy to overcome this is the use of supramolecular scaffolds, which are molecular building blocks designed to direct the assembly of functional units into a desired architecture.

Triptycene, a rigid, three-bladed molecule, has emerged as an excellent scaffold for directing the 2D assembly of pentacene. nih.govillinois.edunih.gov By chemically linking pentacene units to a tripodal triptycene framework, researchers have successfully created sandwich-type molecules that self-assemble into well-defined 2D + 1D structures. nih.gov In these assemblies, the triptycene units form a hexagonal packing, which in turn organizes the pentacene chromophores into a two-dimensional arrangement. nih.gov

This scaffold-directed approach offers several advantages:

Structural Control: The rigid and well-defined geometry of the triptycene scaffold imposes a high degree of order on the pentacene units, leading to the formation of regular, long-range assemblies. nih.gov

Functional Design: The spatial arrangement of the pentacene molecules can be precisely controlled by the design of the scaffold. This has been leveraged to create pentacene assemblies with configurations that facilitate efficient singlet fission, a process that can enhance the efficiency of solar cells. nih.govillinois.edunih.gov Spectroscopic analysis of such a system revealed a high singlet fission quantum yield of 88 ± 5% and an efficient generation of free triplets with a quantum yield of 130 ± 8.8%. nih.govnih.gov

The use of triptycene scaffolds demonstrates a powerful method for overcoming the limitations of spontaneous self-assembly and for constructing functional π-electronic molecular assemblies with tailored properties. nih.govillinois.edunih.gov

The strategic incorporation of hydrogen bonding and the manipulation of π-stacking interactions are key to engineering the supramolecular architecture of pentacene.

As previously mentioned, while unsubstituted pentacene does not form hydrogen bonds, its derivatives can be designed to include functional groups capable of this highly directional interaction. This provides a powerful tool for controlling the relative orientation of molecules within an assembly. In mixed molecular systems, hydrogen bonds can dictate the formation of specific, ordered networks. For example, in a binary system of pentacene and PTCDA on a silver surface, multiple intermolecular C-O---H hydrogen bonds between the two components are crucial in the formation of well-ordered 2D supramolecular chiral networks. researchgate.net

Pi-stacking is a fundamental interaction in pentacene assemblies. wikipedia.org The degree of π-π overlap between adjacent molecules is critical for charge transport in organic electronic devices. Engineering the solid-state packing of pentacene derivatives to promote favorable π-stacking is a major goal in materials design. By introducing bulky substituents at the 6 and 13 positions of the pentacene core, the typical herringbone packing of unsubstituted pentacene can be disrupted, favoring a more desirable face-to-face π-stacking arrangement. This "brick-and-mortar" packing can lead to significant π-surface overlap, with some derivatives achieving nearly 40% overlap. The interplanar distance in these systems is typically around 3.41 ± 0.03 Å, which is within the van der Waals radius, indicating close molecular packing.

| Derivative | Substituent | Projected π-Overlap | Interplanar Distance (Å) |

| Compound 5 | (Triethylsilyl)ethynyl | ~40% | ~3.41 |

| Compound 6 | (tert-Butyldimethylsilyl)ethynyl | ~20% | ~3.41 |

Data adapted from research on 6,13-disubstituted pentacenes.

The combination of hydrogen bonding and controlled π-stacking provides a versatile toolkit for the bottom-up construction of complex and functional pentacene-based supramolecular systems.

Dendrimers are highly branched, monodisperse macromolecules that offer a unique platform for creating complex, three-dimensional supramolecular assemblies. By using pentacene as a building block in dendritic structures, it is possible to create novel materials with controlled geometries and potentially enhanced electronic properties. illinois.edu